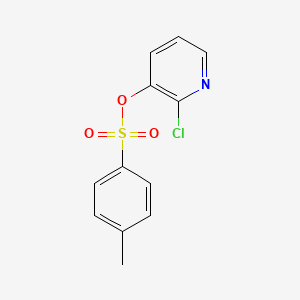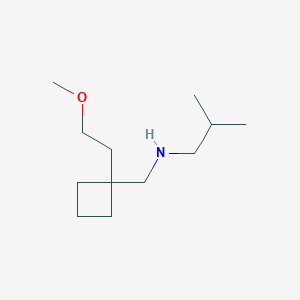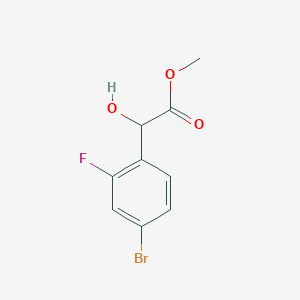
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and an azetidin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .
Industrial Production Methods
. These methods ensure the availability of the compound in large quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the bromine or methoxy groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents compatible with the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the bromine position.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The azetidin-3-ol moiety may interact with enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Bromophenyl)azetidin-3-ol
- 3-(4-Methoxybenzyl)azetidin-3-ol
Uniqueness
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
3-[(3-bromo-4-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H14BrNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
Clave InChI |
PXQRTMQCLXJMSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2(CNC2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B13565049.png)




![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)
![tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride](/img/structure/B13565111.png)

![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)




